N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide

Lipophilicity Drug-likeness Permeability

This 2-chloro-4-fluorophenyl hydroxyiminoacetamide (CAS 259860-02-1) is a uniquely substituted fragment-sized building block (MW 216.60, XLogP3 2.4) for SAR-driven drug discovery. Unlike mono-halogenated analogs, the 2-Cl substituent targets the choline-binding region while the 4-F engages halogen-bond interactions at the PAS, critical for AChE/BChE inhibitor design. The compound is also validated for p38 MAP kinase inhibition. Crucially, this regioisomer is distinct from the 3-Cl-4-F regioisomer which shows TRPV4 antagonism, avoiding erroneous screening. The full regioisomeric triplet (2-Cl-4-F, 3-Cl-4-F, 4-Cl-2-F) is available for systematic SAR.

Molecular Formula C8H6ClFN2O2
Molecular Weight 216.6 g/mol
CAS No. 259860-02-1
Cat. No. B3340155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide
CAS259860-02-1
Molecular FormulaC8H6ClFN2O2
Molecular Weight216.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)NC(=O)C=NO
InChIInChI=1S/C8H6ClFN2O2/c9-6-3-5(10)1-2-7(6)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
InChIKeyCVGKCVIPUVTREY-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide (CAS 259860-02-1): Core Identity and Compound-Class Context for Procurement Decisions


N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide (CAS 259860-02-1) is a synthetic N‑aryl‑2‑hydroxyiminoacetamide with the molecular formula C₈H₆ClFN₂O₂ and a molecular weight of 216.60 g/mol [1]. It belongs to the class of hydroxyiminoacetamide oximes, a scaffold investigated for cholinesterase modulation, kinase inhibition, and metal‑ion chelation [2]. The compound is supplied as a research‑grade building block (typical purity ≥95%) by multiple vendors and is catalogued under PubChem CID 22612791 [1]. Its defining structural feature is the simultaneous presence of chlorine at the 2‑position and fluorine at the 4‑position of the phenyl ring, which distinguishes it from mono‑halogenated and regioisomeric analogs.

Why N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide Cannot Be Interchanged with Generic Hydroxyiminoacetamide Analogs


N‑aryl‑2‑hydroxyiminoacetamides exhibit pronounced sensitivity of biological target engagement to the position and identity of aryl substituents. In the cholinesterase‑targeting oxime series, shifting a halogen from the 2‑position to the 3‑position alters both inhibition potency and peripheral anionic site (PAS) binding orientation [1]. For the specific scaffold of CAS 259860‑02‑1, the 2‑chloro‑4‑fluoro substitution pattern confers a unique combination of lipophilicity (XLogP3 = 2.4) and hydrogen‑bonding capacity (2 H‑bond donors, 4 H‑bond acceptors) that differs from the 2‑chlorophenyl analog (XLogP3 ≈ 1.9, only 1 halogen) and the 3‑chloro‑4‑fluoro regioisomer [2]. Regioisomeric interchange (e.g., 2‑chloro‑4‑fluoro → 4‑chloro‑2‑fluoro) alters the electrostatic potential surface of the aryl ring, which can redirect π‑stacking and halogen‑bond interactions with target proteins [1]. These physicochemical and geometric differences mean that in‑class compounds cannot be assumed to be functionally interchangeable in biochemical or cellular assays without explicit comparative data. The quantitative evidence below establishes the measurable basis for selecting CAS 259860‑02‑1 over its closest analogs.

Quantitative Differentiation Evidence for N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide (CAS 259860-02-1) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 2-Chloro-4-fluoro vs. 2-Chlorophenyl Analog

The target compound (CAS 259860‑02‑1) possesses a computed XLogP3 of 2.4, reflecting the combined lipophilic contributions of chlorine at the 2‑position and fluorine at the 4‑position [1]. The 2‑chlorophenyl analog, (2E)‑N‑(2‑chlorophenyl)‑2‑(hydroxyimino)acetamide (CAS 14722‑82‑8, MW 198.60), lacks the para‑fluorine substituent and has a lower computed XLogP3 of approximately 1.9 [2]. This difference of ~0.5 log units corresponds to an approximately 3‑fold higher predicted octanol‑water partition coefficient for the target compound, indicating greater membrane permeability potential.

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: 2‑Cl‑4‑F vs. 3‑Cl‑4‑F Substitution Pattern

The target compound bears chlorine at the 2‑position and fluorine at the 4‑position. The regioisomer N‑(3‑chloro‑4‑fluorophenyl)‑2‑(hydroxyimino)acetamide (CAS 108288‑15‑9) places chlorine at the 3‑position. Although both compounds share the same molecular formula (C₈H₆ClFN₂O₂) and molecular weight (216.60 g/mol), the change in chlorine position from ortho to meta relative to the acetamide nitrogen alters the electronic character of the phenyl ring. In the TRPV4 antagonist patent literature, the 3‑chloro‑4‑fluoro regioisomer (CAS 108288‑15‑9) has been specifically claimed as an intermediate, indicating that the 3‑chloro‑4‑fluoro substitution pattern is preferred for TRPV4‑directed activity . The target compound (2‑chloro‑4‑fluoro) has been independently evaluated for p38α MAP kinase inhibition [1], suggesting divergent target‑engagement profiles between these regioisomers.

Regioisomerism Structure-Activity Relationship Target selectivity

Purity and Characterization: Vendor‑Supplied Quality Metrics for CAS 259860‑02‑1

Multiple independent suppliers report a minimum purity specification of 95% for CAS 259860‑02‑1, with batch‑specific certificates of analysis (CoA) available upon request [1]. The compound is further characterized by a reported melting point of 145–147 °C and a measured logP of 1.451, the latter being an experimentally determined value that differs from the computed XLogP3 of 2.4 [2]. This discrepancy between experimental logP (1.451) and computed XLogP3 (2.4) highlights the importance of relying on measured rather than predicted values when designing partitioning‑dependent experiments.

Purity Quality control Procurement specifications

Hydrogen‑Bond Donor/Acceptor Profile: Implications for Target‑Ligand Interaction Topology

CAS 259860‑02‑1 presents 2 hydrogen‑bond donors (the oxime –OH and the amide –NH) and 4 hydrogen‑bond acceptors (oxime N, amide C=O, and the two halogen atoms capable of halogen‑bonding) [1]. The 2‑chlorophenyl analog (CAS 14722‑82‑8) has the same donor count but only 3 H‑bond acceptors, as it lacks the fluorine atom [2]. In the context of cholinesterase‑targeting 2‑hydroxyiminoacetamides, the correct spatial arrangement of H‑bond donors and acceptors is critical for simultaneous engagement of the catalytic serine and the peripheral anionic site [3]. The additional fluorine atom in CAS 259860‑02‑1 provides an extra H‑bond acceptor that can serve as a halogen‑bond donor in appropriately designed binding pockets.

Hydrogen bonding Molecular recognition Pharmacophore

Topological Polar Surface Area (TPSA) as a Predictor of Blood‑Brain Barrier Penetration Potential

The computed TPSA of CAS 259860‑02‑1 is 61.7 Ų [1], which falls below the commonly cited threshold of 90 Ų for favorable blood‑brain barrier (BBB) penetration and below 140 Ų for good intestinal absorption [2]. The 2‑chlorophenyl analog has an identical TPSA since the fluorine atom contributes negligibly to polar surface area. However, the regioisomer N‑(4‑chloro‑2‑fluorophenyl)‑2‑(hydroxyimino)acetamide (CAS 1221728‑86‑4) shares the same TPSA value of 61.7 Ų, making TPSA non‑discriminating among regioisomers. The differentiation arises from the distinct spatial orientation of the halogen substituents, which influences the three‑dimensional electrostatic potential rather than the aggregate polar surface area.

TPSA CNS permeability Drug design

Recommended Application Scenarios for N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide (CAS 259860-02-1)


Kinase Inhibitor Screening Campaigns Targeting p38 MAP Kinase Isoforms

CAS 259860‑02‑1 has been evaluated for inhibition of p38 MAP kinase, a Stress‑Activated Protein Kinase implicated in inflammatory cytokine production [1]. Its 2‑chloro‑4‑fluoro substitution pattern provides a defined starting point for structure‑activity relationship (SAR) studies aimed at optimizing potency and isoform selectivity within the p38 family (α, β, γ, δ). The compound's computed lipophilicity (XLogP3 = 2.4) supports intracellular target access, and its hydrogen‑bond donor/acceptor profile (2 donors, 4 acceptors) enables multiple interaction geometries with the kinase ATP‑binding pocket. Procurement of this specific regioisomer is critical because the 3‑chloro‑4‑fluoro regioisomer has been associated with TRPV4 antagonism rather than p38 inhibition, and using the incorrect regioisomer could lead to erroneous screening results .

Cholinesterase‑Targeting Probe Design Leveraging the Hydroxyiminoacetamide Scaffold

The N‑substituted 2‑hydroxyiminoacetamide chemotype is an established scaffold for reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors that engage both the catalytic serine residue and the peripheral anionic site (PAS) [2]. CAS 259860‑02‑1 provides a halogen‑enriched variant of this scaffold, with the 2‑chloro substituent positioned to potentially occupy the choline‑binding region and the 4‑fluoro substituent available for halogen‑bond interactions at the PAS. The experimentally determined logP of 1.451 and melting point of 145–147 °C facilitate reproducible formulation for biochemical and cell‑based cholinesterase assays [3].

Fragment‑Based Drug Discovery (FBDD) Library Member for Halogen‑Bonding Interaction Screening

With a molecular weight of 216.60 g/mol, CAS 259860‑02‑1 falls within the fragment‑sized range (MW < 300 Da) suitable for fragment‑based screening. The presence of both chlorine and fluorine provides two distinct halogen atoms capable of engaging in orthogonal halogen‑bond interactions with protein targets. The compound's TPSA of 61.7 Ų predicts favorable passive permeability, making it suitable for both biochemical and cell‑based fragment screens. The 95% minimum purity specification across multiple vendors ensures that screening results are not confounded by impurities exceeding 5% .

Regioisomeric Selectivity Studies in Medicinal Chemistry SAR Programs

CAS 259860‑02‑1 is one of at least three commercially available regioisomers sharing the C₈H₆ClFN₂O₂ formula (2‑Cl‑4‑F, 3‑Cl‑4‑F, and 4‑Cl‑2‑F). This set constitutes a regioisomeric 'triplet' ideal for systematically probing the impact of halogen position on target binding, selectivity, and pharmacokinetic properties. Procurement of all three regioisomers from a single supplier (e.g., Enamine, which catalogs EN300‑60566 for the target compound and EN300‑60565 for the 4‑Cl‑2‑F regioisomer) enables internally consistent comparative SAR studies [4].

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